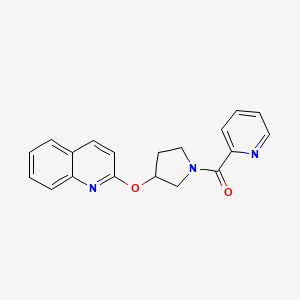

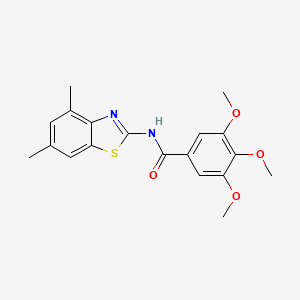

![molecular formula C11H13Cl2NOSi B2547433 2-(2,3-Dichlorophenyl)-2-[(trimethylsilyl)oxy]acetonitrile CAS No. 1250020-47-3](/img/structure/B2547433.png)

2-(2,3-Dichlorophenyl)-2-[(trimethylsilyl)oxy]acetonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-(2,3-Dichlorophenyl)-2-[(trimethylsilyl)oxy]acetonitrile is a chemical that features a dichlorophenyl group, a trimethylsilyl ether moiety, and a nitrile functional group. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for understanding its properties and synthesis.

Synthesis Analysis

The synthesis of related acetonitrile derivatives often involves the use of trimethylsilyl cyanide as a key reagent. For instance, 2-(2-hydroxyphenyl)acetonitriles can be synthesized through the reaction of trimethylsilyl cyanide with o-quinone methides, which are generated from 2-(1-tosylalkyl)phenols under basic conditions . Similarly, difluoro(trimethylsilyl)acetonitrile is synthesized by inserting difluorocarbene into silyl cyanide . These methods suggest that the synthesis of 2-(2,3-Dichlorophenyl)-2-[(trimethylsilyl)oxy]acetonitrile could potentially involve a similar strategy, using a dichlorophenyl precursor and trimethylsilyl cyanide.

Molecular Structure Analysis

The molecular structure of acetonitrile derivatives is often characterized using techniques such as NMR, IR, and mass spectrometry, and sometimes confirmed by X-ray crystallography . For example, the structure of 2-(1-oxo-2,3-dihydro-1H-pyrrolizin-2-yl)-2-(aryl)acetonitrile derivatives was fully characterized using these methods . These techniques would likely be applicable to determine the molecular structure of 2-(2,3-Dichlorophenyl)-2-[(trimethylsilyl)oxy]acetonitrile as well.

Chemical Reactions Analysis

Acetonitrile derivatives can participate in various chemical reactions. The difluoro(trimethylsilyl)acetonitrile, for example, acts as a cyanodifluoromethylating reagent towards aldehydes and imines . The reactivity of 2-(2,3-Dichlorophenyl)-2-[(trimethylsilyl)oxy]acetonitrile could be explored in similar fluoroalkylation reactions, given the presence of the nitrile group which is a common functional group in such chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetonitrile derivatives can be influenced by their functional groups and molecular geometry. For instance, the presence of a trimethylsilyl group can affect the compound's volatility and solubility . The dichlorophenyl group in 2-(2,3-Dichlorophenyl)-2-[(trimethylsilyl)oxy]acetonitrile would likely contribute to its reactivity and interaction with other molecules, potentially affecting its boiling point, density, and other physical properties. The exact properties would need to be determined experimentally.

科学的研究の応用

Oxidation Systems

Chlorotrimethylsilane-chromium (VI) reagents, involving trimethylsilyl groups, show high efficiency in the oxidation of alcohols to carbonyl compounds, selective oxidation of mercaptans to disulfides, and mild cleavage of oximes to carbonyl compounds, suggesting their utility in various synthetic applications (Aizpurua & Palomo, 1983).

Oxidative Deprotection

The oxidative deprotection of trimethylsilyl ethers, involving compounds similar to 2-(2,3-Dichlorophenyl)-2-[(trimethylsilyl)oxy]acetonitrile, to yield carbonyl compounds highlights the versatility of trimethylsilyl groups in synthetic chemistry, providing a mild and efficient method for deprotection under non-aqueous conditions (Hajipour et al., 2002).

Carbonyl Reductase Inhibition

A specific derivative of cyanoxime, related to the structural framework of 2-(2,3-Dichlorophenyl)-2-[(trimethylsilyl)oxy]acetonitrile, has been identified as a potent inhibitor of carbonyl reductase. This enzyme is involved in developing resistance to anticancer treatments, indicating potential therapeutic applications of such compounds (Amankrah et al., 2021).

特性

IUPAC Name |

2-(2,3-dichlorophenyl)-2-trimethylsilyloxyacetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2NOSi/c1-16(2,3)15-10(7-14)8-5-4-6-9(12)11(8)13/h4-6,10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQVRJQQCFYBQJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC(C#N)C1=C(C(=CC=C1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NOSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,3-Dichlorophenyl)-2-[(trimethylsilyl)oxy]acetonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

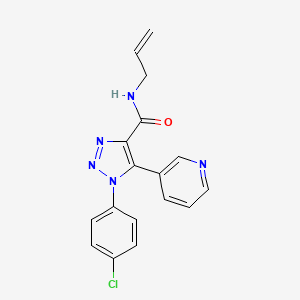

![N-(4-ethylphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2547352.png)

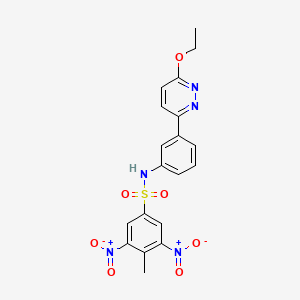

![5-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2547366.png)

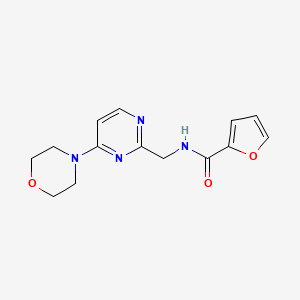

![3-[4-(Furan-2-carbonyl)piperazin-1-yl]-6-methylthiochromen-4-one](/img/structure/B2547368.png)

![2-(3-((4-chlorophenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2547370.png)

![Methyl 7-(3-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2547371.png)

![Ethyl 2-(2-(benzo[d]thiazole-6-carboxamido)thiazol-4-yl)acetate](/img/structure/B2547372.png)

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-3-phenylpropanamide](/img/structure/B2547373.png)